molecular formula C10H9FN2O2 B8191036 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester

3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester

Cat. No.: B8191036
M. Wt: 208.19 g/mol
InChI Key: LXBHALOEWZLEHC-UHFFFAOYSA-N
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Description

3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine core with a fluorine atom at the 3-position and an ethyl ester group at the 6-carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a fluorinated pyrimidine derivative, which undergoes cyclization with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. The pyrrolo[1,2-a]pyrimidine core can participate in π-π stacking interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 3-Chloro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester.

    Fluorinated Heterocycles: Other fluorinated heterocyclic compounds, such as 3-Fluoro-indole derivatives.

Uniqueness

3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is unique due to the combination of its fluorine atom and pyrrolo[1,2-a]pyrimidine core. This combination imparts specific chemical and biological properties, such as enhanced stability and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 3-fluoropyrrolo[1,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-3-4-9-12-5-7(11)6-13(8)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBHALOEWZLEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2N1C=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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